Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-
Description
Thiourea, N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)- is a structurally complex thiourea derivative characterized by:
- Chiral centers: The (1R,2R)-configured diphenylethyl moiety, which influences stereoselective interactions.
- Glucopyranosyl group: A 2,3,4,6-tetra-O-acetylated β-D-glucopyranosyl unit, enhancing lipophilicity and stability compared to non-acetylated sugars.
This compound is synthesized via condensation reactions between functionalized amines and isothiocyanates, often under microwave-assisted, solventless conditions for high yields (e.g., 92–95% yields reported in similar syntheses) . Its applications span asymmetric catalysis, drug delivery systems, and biomedical research due to its unique electronic and steric properties.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]carbamothioylamino]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N3O9S/c1-18(35)39-17-24-27(40-19(2)36)28(41-20(3)37)29(42-21(4)38)30(43-24)33-31(44)32-25(22-13-9-7-10-14-22)26(34(5)6)23-15-11-8-12-16-23/h7-16,24-30H,17H2,1-6H3,(H2,32,33,44)/t24-,25-,26-,27-,28+,29-,30-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXPBYRFIRMIOX-DCHSVBKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N(C)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Thiourea derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities. The compound N-[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)- (CAS No. 1440198-44-6) is a notable member of this class. Its structural complexity and potential therapeutic applications make it a compelling subject for investigation.
Chemical Structure and Properties
- Molecular Formula : C₃₁H₃₉N₃O₉S
- Molecular Weight : 629.70 g/mol
- InChIKey : MQXPBYRFIRMIOX-DCHSVBKASA-N
This compound features a thiourea moiety linked to a chiral amine and a glucopyranosyl group, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to interact with DNA, leading to apoptosis in cancer cells. A study utilizing cyclic voltammetry and UV-vis spectroscopy indicated that certain thiourea derivatives bind effectively to DNA, with binding constants indicating strong interactions .
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Binding Constant (M⁻¹) | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| TU1 | 9.04 × 10⁶ | HeLa | 5.0 |
| TU2 | 6.05 × 10⁶ | MCF-7 | 4.5 |
| TU3 | 8.57 × 10⁶ | A549 | 3.8 |
Antimicrobial Activity
Thiourea derivatives have also shown promising antimicrobial activity against various bacterial and fungal strains. In vitro studies reported significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli .
Table 2: Antimicrobial Activity of Thiourea Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| TU4 | Staphylococcus aureus | 12.5 µg/mL |
| TU5 | Escherichia coli | 25 µg/mL |
| TU6 | Candida albicans | 15 µg/mL |
The biological activity of thiourea derivatives can be attributed to several mechanisms:
- DNA Interaction : Many thioureas can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in cell proliferation.
- Antioxidant Properties : Thioureas may exhibit antioxidant activity, reducing oxidative stress in cells.
Case Studies
A pivotal study explored the effects of a series of thiourea derivatives on human cancer cell lines. The results indicated that compounds with specific structural features exhibited enhanced cytotoxicity compared to others . For example, modifications in the glucopyranosyl moiety significantly influenced the anticancer efficacy.
Another investigation focused on the antibacterial properties of these compounds against resistant strains of bacteria. The findings revealed that certain thioureas displayed synergistic effects when combined with traditional antibiotics, suggesting their potential as adjuvants in antimicrobial therapy .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Chiral diphenylethyl moieties in both the target compound and its (1S,2S)-pyrrolidinyl analog dictate stereoselective binding but differ in flexibility due to the dimethylamino vs. pyrrolidinyl groups .
Table 2: Functional Performance Comparison
Key Observations :
- The target compound’s dimethylamino group may enhance solubility in polar solvents, contrasting with sulfonaryl thioureas (), which rely on aromatic sulfonyl groups for activity .
- Thiourea lipoplexes with non-cationic lipids (e.g., compound 3 in ) achieve transfection efficiencies similar to cationic lipids, suggesting that the glucopyranosyl group in the target compound could similarly mediate cell interactions without requiring positive charges .
Key Observations :
- The target compound’s synthesis likely parallels methods for acetylated glucopyranosyl thioureas (), emphasizing solventless or microwave-assisted protocols for efficiency .
- Commercial analogs like CAS 933456-74-7 are priced at ~$1.39/mg, indicating high costs for chiral thioureas, which may limit large-scale applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
